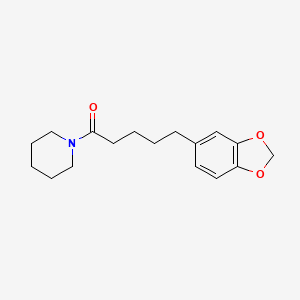

Tetrahydropiperine

Description

This compound has been reported in Piper swartzianum, Piper tuberculatum, and Piper longum with data available.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZYKUZPJCQGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177988 | |

| Record name | Tetrahydropiperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23434-88-0 | |

| Record name | Tetrahydropiperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropiperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropiperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPIPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Tetrahydropiperine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetrahydropiperine (THP), a derivative of the black pepper alkaloid piperine, is emerging as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders, including ischemic stroke and neurodegenerative diseases. Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways. This technical guide provides an in-depth analysis of THP's core neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways. The primary mechanisms include the activation of the PI3K/Akt/mTOR pathway leading to autophagy inhibition, the attenuation of neuroinflammation via downregulation of the NF-κB and JAK2/STAT3 pathways, the mitigation of oxidative stress through the potential activation of the Nrf2 signaling pathway, and the inhibition of apoptosis. This document serves as a comprehensive resource for researchers engaged in the study and development of novel neuroprotective therapies.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a synergistic combination of anti-inflammatory, anti-oxidative, and anti-apoptotic activities, orchestrated by its influence on key intracellular signaling cascades.

Modulation of PI3K/Akt/mTOR Signaling and Autophagy Inhibition

A primary mechanism underlying THP's neuroprotective effect, particularly in the context of ischemic stroke, is its ability to activate the Phosphatidylinositol-3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathway.[1] Activation of this pathway is a crucial cell survival signal. In models of ischemic injury, THP has been shown to increase the phosphorylation and thus activation of Akt and mTOR.[1] The activated mTOR complex then acts to inhibit autophagy, a cellular self-degradation process that can lead to programmed cell death when dysregulated during an ischemic event.[1] By inhibiting excessive autophagy, THP helps preserve neuronal integrity and function following injury.[1]

Caption: THP activates the PI3K/Akt/mTOR pathway, inhibiting autophagy and promoting neuronal survival.

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the pathology of both acute brain injuries and chronic neurodegenerative diseases. THP and its related compounds exhibit potent anti-inflammatory properties. Studies on tetrahydropiperic acid (THPA) have shown it effectively suppresses the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] This suppression is achieved, at least in part, by downregulating the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses.[2] Furthermore, piperine has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) pathway, another key inflammatory signaling cascade implicated in ischemic brain injury.[3] By reducing the infiltration of inflammatory cells and the production of damaging cytokines, THP mitigates secondary injury and creates a more favorable environment for neuronal survival.[2]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathway of neuronal damage.[4] The neuroprotective effects of piperine, the precursor to THP, have been linked to its ability to combat oxidative stress.[5][6] This is achieved by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[4][6] A key mechanism for this action may involve the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[7] Under conditions of stress, Nrf2 translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes.[8] By potentially activating this pathway, THP can bolster the cell's intrinsic defenses against oxidative damage.

Caption: THP inhibits inflammatory pathways (NF-κB, JAK/STAT) and activates the Nrf2 antioxidant response.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurological conditions. Piperine has been shown to exert an anti-apoptotic effect by modulating the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[5] Specifically, it can upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby preventing the initiation of the apoptotic cascade.[5] This action helps maintain mitochondrial integrity, preventing the release of cytochrome c and the subsequent activation of caspases that execute cell death.[9][10]

Quantitative Data Summary

The neuroprotective efficacy of THP and its related compounds has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effects of THP and Piperine on In Vivo Models of Neurological Damage

| Compound | Model | Dosage | Key Outcome(s) | Result | Reference |

| THP | Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | Not specified | Cerebral Infarction Area | Significantly reduced (P < 0.05) | [1] |

| THP | pMCAO in rats | Not specified | Neurological Deficit (Longa score, etc.) | Significantly improved (P < 0.05) | [1] |

| Piperine | MPTP-induced Parkinson's Disease in mice | 10 mg/kg (oral) | Motor Coordination (Rotarod test) | Attenuated MPTP-induced deficits | [5] |

| Piperine | MPTP-induced Parkinson's Disease in mice | 10 mg/kg (oral) | Dopaminergic Neuron Count (TH+ cells) | Prevented MPTP-induced decrease | [5] |

| Piperine | Kainic Acid (KA)-induced Excitotoxicity in rats | 10 or 50 mg/kg (i.p.) | Cognitive Impairment (Morris water maze) | Restored to normal state | [11] |

| Piperine | Ischemia/Reperfusion (I/R) in rats | Not specified | Infarction Volume (TTC staining) | Significantly reduced | [3] |

Table 2: Effects of THP and Related Compounds on Cellular and Molecular Markers

| Compound | Model | Key Marker(s) | Effect | Reference |

| THP | OGD-treated PC-12 cells | Cell Survival (CCK-8 assay) | Significantly enhanced (P < 0.05) | [1] |

| THP | pMCAO rat brain | p-Akt/Akt, p-mTOR/mTOR | Elevated protein levels | [1] |

| THP | pMCAO rat brain | Beclin1, Atg7 (Autophagy proteins) | Reduced protein levels | [1] |

| Piperine | MPTP mouse model | Activated microglia, IL-1β | Reduced number and expression | [5] |

| Piperine | MPTP mouse model | Bcl-2/Bax ratio | Maintained balance (Anti-apoptotic) | [5] |

| THPA | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6, IL-1β | Suppressed production | [2] |

| THPA | LPS-challenged mice | NF-κB activation | Downregulated | [2] |

| Piperine | I/R rat brain | p-JAK2, p-STAT3 | Lowered protein levels | [3] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of THP's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant method for inducing focal cerebral ischemia to simulate stroke.[12]

-

Animal Model: Adult male Sprague-Dawley rats are typically used.[1]

-

Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.

-

Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is carefully dissected and ligated distally.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA through a small incision.

-

The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), which is typically a distance of 18-20 mm from the carotid bifurcation.

-

For permanent MCAO (pMCAO), the filament is left in place.[1] For transient MCAO (tMCAO), the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow for reperfusion.[13]

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model mimics the ischemic conditions of stroke in a cell culture environment.[1]

-

Cell Line: PC-12 cells or primary neurons are commonly used.[1]

-

Procedure:

-

The normal cell culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution).

-

The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) at 37°C for a predetermined duration to induce injury.

-

To simulate reperfusion, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).

-

-

Drug Treatment: THP is added to the culture medium before, during, or after the OGD insult to assess its protective effects.

Assessment Methodologies

-

Triphenyltetrazolium Chloride (TTC) Staining: Used to measure the cerebral infarct volume. Viable tissue, rich in dehydrogenase enzymes, stains red, while infarcted tissue remains unstained (white).[1]

-

Hematoxylin and Eosin (H&E) and Nissl Staining: Standard histological techniques used to assess morphological changes in neurons, such as cell death, shrinkage, and loss.[1]

-

Behavioral Tests: A battery of tests, including the Longa score, balance beam test, and open-field test, are used to assess neurological deficits and motor function recovery in animal models.[1]

-

Western Blot: A molecular biology technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt, inflammatory, and apoptotic pathways.[1]

-

Cell Viability Assays (e.g., CCK-8): Used in in vitro models to quantify the number of living cells after an insult and/or drug treatment, providing a measure of cytotoxicity and cytoprotection.[1]

Caption: A typical workflow for evaluating the neuroprotective efficacy of THP in an animal model of stroke.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through a robust and multi-pronged mechanism of action. By concurrently activating pro-survival pathways like PI3K/Akt/mTOR while suppressing detrimental neuroinflammatory, oxidative, and apoptotic processes, THP stands out as a compelling therapeutic candidate. The preclinical data summarized herein provide a strong foundation for its further development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to optimize the delivery of THP across the blood-brain barrier.

-

Dose-Response and Therapeutic Window: Elucidating the optimal dosing regimen and the time frame after injury during which THP is effective is crucial for clinical translation.

-

Chronic Neurodegenerative Models: While efficacy in acute injury models is promising, evaluating THP in chronic models of diseases like Alzheimer's and Parkinson's is a critical next step.

-

Target Deconvolution: Further molecular studies to precisely identify the direct binding targets of THP will help in refining its therapeutic application and in the design of next-generation analogs with improved potency and specificity.

References

- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RETRACTED: Piperine Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tetrahydrobiopterin causes mitochondrial dysfunction in dopaminergic cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective capabilities of TSA against cerebral ischemia/reperfusion injury via PI3K/Akt signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrandrine: A Natural Alkaloid with Neuroprotective Potential in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tetrandrine, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising neuroprotective agent in the context of ischemic stroke.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and calcium channel blocking effects, position it as a compelling candidate for further investigation and therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of the current preclinical evidence supporting the neuroprotective effects of tetrandrine, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanisms of Neuroprotection

The pathophysiology of ischemic stroke is a complex cascade of events including energy failure, excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2] Tetrandrine exerts its neuroprotective effects by targeting multiple pathways within this cascade.

-

Anti-inflammatory Effects: Tetrandrine has been shown to suppress the production of pro-inflammatory cytokines and mediators.[1][2] A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and neuroinflammation following cerebral ischemia.[5] Studies have demonstrated that tetrandrine treatment in a mouse model of middle cerebral artery occlusion (MCAO) suppressed the expression of NLRP3 in microglia and reduced the levels of cleaved caspase-1, IL-1β, and IL-18.[5] This anti-inflammatory action is partly mediated by the upregulation of Sirtuin-1 (Sirt-1), a protein deacetylase with known neuroprotective functions.[5]

-

Antioxidant Properties: The reperfusion phase following an ischemic event is characterized by a burst of reactive oxygen species (ROS), leading to significant oxidative damage. Tetrandrine mitigates this by inhibiting lipid peroxidation and reducing the generation of ROS.[1][2] Experimental studies have shown that tetrandrine treatment in rats subjected to ischemia-reperfusion (I/R) injury led to decreased levels of nitric oxide and malondialdehyde (MDA), and increased levels of endogenous antioxidants such as glutathione (GSH) and glutathione peroxidase (GSH-Px).[6][7]

-

Calcium Channel Blockade: Ischemia leads to a disruption of ion homeostasis and an influx of calcium into neurons, triggering a cascade of neurotoxic events. Tetrandrine acts as a calcium channel blocker, thereby preventing this overload and subsequent cell death.[1][2]

-

Anti-apoptotic and Anti-autophagic Effects: Tetrandrine has been demonstrated to reduce neuronal apoptosis in the cortex and hippocampus following ischemic injury.[6][7] This is evidenced by a decrease in the number of TUNEL-positive cells in tetrandrine-treated animals.[6] Furthermore, tetrandrine has been shown to decrease the expression of the autophagy marker LC3, suggesting a role in modulating autophagy pathways that can contribute to cell death in the context of stroke.[6][7]

Quantitative Efficacy Data

The neuroprotective effects of tetrandrine have been quantified in several preclinical studies using rodent models of ischemic stroke. The following tables summarize the key findings.

Table 1: Effects of Tetrandrine on Neurological Deficits and Infarct Volume

| Animal Model | Tetrandrine Dosage & Administration | Neurological Score Improvement | Infarct Volume Reduction | Reference |

| MCAO Rats | 30 mg/kg/day, intraperitoneal, for 7 days | Significant decrease in mNSS on days 1, 3, and 7 post-ischemia. | Significant decrease in infarct volume. | [6] |

| MCAO Mice | 30 mg/kg, intraperitoneal, once a day for 7 days before and 30 min before and after ischemia | Significantly lower neurological severity scores. | Significant reduction in infarct volume and brain edema. | [5] |

| MCAO Mice | Not specified | Mitigated cerebral neurological deficits. | Reduced infarct size and brain edema. | [8] |

Table 2: Effects of Tetrandrine on Biomarkers of Oxidative Stress and Apoptosis

| Animal Model | Tetrandrine Dosage & Administration | Oxidative Stress Markers | Apoptosis/Autophagy Markers | Reference |

| I/R Rats | 30 mg/kg/day, intraperitoneal, for 7 days | Decreased levels of nitric oxide and malondialdehyde; Increased levels of glutathione and glutathione peroxidase. | Decreased number of TUNEL-positive cells; Decreased expression of LC3. | [6] |

| MCAO Mice | 30 mg/kg, intraperitoneal | - | Suppressed expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18. | [5] |

Experimental Protocols

Reproducibility of preclinical findings is paramount for successful clinical translation. This section provides an overview of the key experimental methodologies employed in the evaluation of tetrandrine's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[9][10]

Objective: To induce a reproducible ischemic stroke in rodents to evaluate the neuroprotective effects of therapeutic agents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6J mice

-

Anesthesia (e.g., S-ketamine and diazepam, or isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments (scissors, forceps, vessel clips)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the animal and maintain its body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the nylon monofilament suture into the ICA via an incision in the ECA stump.

-

Advance the suture approximately 18-20 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

For transient MCAO, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Close the incision and allow the animal to recover from anesthesia.

Neurological Deficit Scoring

Objective: To assess the functional outcome after ischemic stroke.

Procedure: A variety of scoring systems can be used, such as the modified Neurological Severity Score (mNSS) or the Longa score.[6][7] These scores typically evaluate motor function, balance, and reflexes. For example, the mNSS is a composite score that includes motor, sensory, balance, and reflex tests, with a higher score indicating greater neurological impairment.

Infarct Volume Measurement

Objective: To quantify the extent of brain injury.

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed.

-

The brain is sectioned into coronal slices (e.g., 2 mm thick).

-

The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted tissue remains white.

-

The stained sections are imaged, and the infarct area in each slice is measured using image analysis software.

-

The total infarct volume is calculated by integrating the infarct areas across all slices.

Biochemical Assays

Objective: To measure biomarkers of oxidative stress, inflammation, and apoptosis.

Procedure:

-

Oxidative Stress: Brain tissue homogenates are used to measure levels of MDA (a marker of lipid peroxidation) and the activities of antioxidant enzymes such as SOD and GSH-Px using commercially available assay kits.

-

Inflammation: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue or serum can be quantified using ELISA kits.

-

Apoptosis: Apoptotic cells in brain sections can be detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Signaling Pathways and Visualizations

The neuroprotective effects of tetrandrine are mediated by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Tetrandrine's anti-inflammatory signaling pathway in ischemic stroke.

Caption: Tetrandrine's antioxidant mechanism in ischemia-reperfusion injury.

References

- 1. mdpi.com [mdpi.com]

- 2. The potential of tetrandrine as a protective agent for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential of Tetrandrine as a Protective Agent for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrandrine alleviates cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome activation via Sirt-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine attenuated cerebral ischemia/reperfusion injury and induced differential proteomic changes in a MCAO mice model using 2-D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydropiperine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropiperine (THP), a derivative of piperine—the primary bioactive compound in black pepper—has garnered significant scientific interest due to its enhanced stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its derivatives. Detailed experimental protocols for its synthesis from piperine, comprehensive characterization data, and methodologies for assessing its anti-inflammatory and neuroprotective effects are presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of these promising compounds.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the catalytic hydrogenation of piperine, which is readily extracted from black pepper.[1] This process involves the reduction of the two double bonds in the piperine molecule.

Experimental Protocol: Catalytic Hydrogenation of Piperine

This protocol outlines the synthesis of this compound from piperine using a palladium on carbon (Pd/C) catalyst.

Materials:

-

Piperine

-

Methanol

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Hydrogenator apparatus

-

Filtration apparatus

Procedure:

-

In a 1.0 L hydrogenator, charge 15.0 g (0.052 moles) of piperine along with 140 ml of methanol at a temperature of 25-30°C.

-

In a separate beaker, prepare a slurry of 1.5 g of 10% Pd/C (50% wet) in 10.0 ml of methanol.

-

Carefully add the Pd/C slurry to the reaction mixture in the hydrogenator at 25-30°C.

-

Pressurize the hydrogenator with hydrogen gas to 40 psi.

-

Maintain the reaction mixture at 25-30°C and stir continuously for 5 hours.

-

After the reaction is complete, quench the reaction mixture in 6750 ml of water and continue stirring at 25°C for 1 hour.

-

Collect the precipitated solid by filtration, wash with water, and dry under a vacuum at 55-60°C to yield this compound as a solid.[2]

Synthesis Workflow

The synthesis of this compound from piperine is a straightforward process, as illustrated in the following workflow diagram.

Caption: Synthesis workflow of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Specific proton chemical shifts and coupling constants are determined from the spectrum. | Specific carbon chemical shifts are determined from the spectrum. |

Note: Specific, experimentally determined chemical shifts for ¹H and ¹³C NMR should be inserted here based on laboratory results. Publicly available data can be found on platforms like PubChem.[3]

Table 2: Mass Spectrometry Data of this compound

| Technique | m/z Value | Interpretation |

| GC-MS | 289, 159, 127, 112 | Molecular ion peak and characteristic fragments.[3] |

| ESI-MS | 290.1750 [M+H]⁺ | Protonated molecular ion.[3] |

| ESI-MS | 312.1572 [M+Na]⁺ | Sodiated molecular ion.[3] |

Chromatographic Data

HPLC is a crucial technique for assessing the purity of this compound and its derivatives.

Table 3: HPLC Analysis Parameters for this compound Derivatives

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Purity | Often reported as >95% |

Note: Specific HPLC conditions may vary depending on the derivative being analyzed.[4][5]

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant biological activities, particularly anti-inflammatory and neuroprotective effects. These activities are often mediated through the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to the downregulation of the NF-κB signaling pathway.[6][7]

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκB, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound derivatives have been shown to inhibit this pathway.[6]

Caption: NF-κB signaling pathway inhibition.

This protocol describes a method to assess the effect of this compound derivatives on NF-κB activation in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

This compound derivative stock solution

-

Reagents for Western blotting or immunofluorescence to detect NF-κB p65 subunit translocation

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.

-

Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Perform Western blotting to quantify the amount of the NF-κB p65 subunit in the nuclear fraction. An increase in nuclear p65 indicates activation.

-

Alternatively, use immunofluorescence microscopy to visualize the translocation of p65 from the cytoplasm to the nucleus.[6][8]

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

This compound derivative suspension/solution

-

Plethysmometer or calipers

Procedure:

-

Administer the this compound derivative to the animals via an appropriate route (e.g., oral gavage).

-

After a set pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[9][10]

Neuroprotective Effects

This compound has also been shown to exert neuroprotective effects, in part through the activation of the PI3K/Akt/mTOR signaling pathway.

This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, can phosphorylate and activate mTOR, which promotes cell survival and inhibits apoptosis. Natural products, including this compound, can modulate this pathway to protect neurons from damage.[1][11]

Caption: PI3K/Akt/mTOR signaling pathway activation.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of this compound and its derivatives. The detailed protocols and summarized data serve as a practical resource for researchers aiming to explore the therapeutic potential of these compounds. The presented signaling pathways offer insights into their mechanisms of action, paving the way for the rational design of novel anti-inflammatory and neuroprotective agents. Further research is warranted to fully elucidate the structure-activity relationships and to translate these promising preclinical findings into clinical applications.

References

- 1. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 3. This compound | C17H23NO3 | CID 581676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Pharmacokinetic Profile and Bioavailability of Tetrahydropiperine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropiperine (THP), a derivative of piperine, the primary alkaloid in black pepper, has garnered significant interest in the pharmaceutical sciences for its potential as a superior bioavailability enhancer. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of THP. While quantitative pharmacokinetic data for THP in the public domain is limited, this guide synthesizes available information, drawing parallels from its parent compound, piperine, to elucidate its mechanism of action. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research in this promising area. Furthermore, this guide visualizes the key signaling pathways involved in THP's bioenhancing effects through Graphviz diagrams, offering a clear and concise representation of its molecular interactions.

Introduction

The oral bioavailability of many promising therapeutic agents is often limited by poor absorption and extensive first-pass metabolism. Bioavailability enhancers, compounds that can improve the systemic exposure of co-administered drugs, are therefore of significant interest in drug development. Piperine, an alkaloid derived from Piper nigrum, has been widely studied for its ability to enhance the bioavailability of various drugs. This compound (THP), a hydrogenated derivative of piperine, is emerging as a more potent and stable alternative. This guide delves into the pharmacokinetics and bioavailability of THP, providing a technical resource for researchers in the field.

Pharmacokinetics of Piperine: A Comparative Baseline

Due to the current lack of publicly available, specific in vivo pharmacokinetic data for this compound, this section presents the pharmacokinetic parameters of its parent compound, piperine, in Wistar rats. This data serves as a crucial baseline for understanding the expected pharmacokinetic behavior of THP, which is reported to have enhanced stability and efficacy.

Oral Administration of Piperine in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of piperine following a single oral administration of 20 mg/kg in male Wistar rats.

| Parameter | Value | Unit | Reference |

| Cmax (Maximum Concentration) | 0.983 | µg/mL | [1] |

| Tmax (Time to Maximum Concentration) | 2.0 | hr | [1] |

| AUC(0-∞) (Area Under the Curve) | 7.53 | µg*hr/mL | [1] |

| t1/2 (Half-life) | 1.224 | hr | [1] |

| CL/F (Apparent Total Body Clearance) | 2.656 | L/kg/hr | [1] |

| Vd/F (Apparent Volume of Distribution) | 4.692 | L/kg | [1] |

| Absolute Oral Bioavailability | 24 | % | [1] |

Intravenous Administration of Piperine in Wistar Rats

For the determination of absolute bioavailability, a comparison with intravenous administration is necessary. The following table outlines the pharmacokinetic parameters of piperine after a single intravenous dose of 10 mg/kg in male Wistar rats.

| Parameter | Value | Unit | Reference |

| t1/2 (Half-life) | 7.999 | hr | [1] |

| Vd (Volume of Distribution) | 7.046 | L/kg | [1] |

| CL (Total Body Clearance) | 0.642 | L/kg/hr | [1] |

| AUC(0-∞) (Area Under the Curve) | 15.6 | µg*hr/mL | [1] |

Mechanism of Bioavailability Enhancement

The primary mechanism by which piperine and its analogue, this compound, enhance the bioavailability of co-administered drugs is through the inhibition of key drug-metabolizing enzymes and efflux transporters. The primary targets are Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).

-

Inhibition of CYP3A4: CYP3A4 is a major enzyme in the liver and small intestine responsible for the metabolism of a wide range of drugs. By inhibiting CYP3A4, THP reduces the first-pass metabolism of co-administered drugs, allowing a greater amount of the active drug to reach systemic circulation[2].

-

Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter found in the intestinal epithelium and other barrier tissues. It actively pumps drugs out of cells and back into the intestinal lumen, limiting their absorption. THP inhibits the function of P-gp, thereby increasing the net absorption of P-gp substrate drugs[2].

The following diagram illustrates the dual inhibitory action of THP on CYP3A4 and P-gp in an intestinal enterocyte, leading to increased drug bioavailability.

Detailed Experimental Protocols

To facilitate further research into the pharmacokinetics and bioavailability of this compound, this section provides detailed, representative protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to determine the key parameters following oral and intravenous administration.

-

Animals: Male Wistar rats (200-250 g) are to be used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals are to be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water, except during fasting periods.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing Solutions:

-

Oral (PO): this compound is to be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at a concentration suitable for a 20 mg/kg dose.

-

Intravenous (IV): this compound is to be dissolved in a vehicle suitable for intravenous injection (e.g., a mixture of polyethylene glycol 400 and saline) at a concentration for a 10 mg/kg dose.

-

-

Administration:

-

Oral: Administer the THP suspension by oral gavage.

-

Intravenous: Administer the THP solution via a lateral tail vein.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of THP in rat plasma.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, and Vd) using non-compartmental analysis software.

-

Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

-

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on human CYP3A4 activity using human liver microsomes.

-

Materials: Human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, and this compound.

-

Procedure:

-

Prepare a series of dilutions of THP in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and the THP dilution (or vehicle control).

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CYP3A4 activity at each THP concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of THP that causes 50% inhibition) by fitting the data to a suitable dose-response model.

-

In Vitro P-glycoprotein (P-gp) Efflux Assay

This protocol describes a method to evaluate the effect of this compound on P-gp mediated drug efflux using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of intestinal enterocytes.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Transport Assay:

-

Use a known P-gp substrate (e.g., digoxin or rhodamine 123).

-

Perform bidirectional transport studies:

-

Apical-to-Basolateral (A-B) transport: Add the P-gp substrate to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral-to-Apical (B-A) transport: Add the P-gp substrate to the basolateral chamber and measure its appearance in the apical chamber over time.

-

-

Conduct the transport studies in the presence and absence of various concentrations of this compound.

-

-

Sample Analysis: Quantify the concentration of the P-gp substrate in the receiver compartments using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 indicates P-gp mediated efflux.

-

Evaluate the effect of THP on the efflux ratio to determine its P-gp inhibitory activity.

-

Conclusion

This compound holds significant promise as a next-generation bioavailability enhancer. While direct, quantitative pharmacokinetic data for THP is not yet widely available, the understanding of its parent compound, piperine, provides a strong foundation for its mechanism of action. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the pharmacokinetic and pharmacodynamic properties of THP, ultimately paving the way for its potential application in improving the efficacy of a wide range of therapeutic agents. The continued exploration of THP's potential will be crucial in overcoming the challenges of poor drug bioavailability and advancing the development of more effective oral drug therapies.

References

Tetrahydropiperine as a potential therapeutic agent for neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmarks of these diseases include protein misfolding and aggregation, neuroinflammation, and oxidative stress, leading to progressive neuronal loss and cognitive and motor decline. Tetrahydropiperine (THP), a derivative of piperine, the main alkaloid from black pepper, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current state of research on THP as a potential therapeutic agent for neurodegenerative diseases, focusing on its mechanisms of action, preclinical evidence, and detailed experimental protocols for its evaluation.

Introduction

This compound (1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-pentanoyl]-piperidine) is a synthetically derived analog of piperine.[1] While piperine itself has been investigated for its neuroprotective properties, THP exhibits enhanced bioavailability and potentially greater therapeutic efficacy.[2] The primary pathological drivers of neurodegenerative diseases that are targeted by therapeutic interventions include the aggregation of misfolded proteins like amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease.[3] Additionally, chronic neuroinflammation and oxidative stress are key contributors to the neurodegenerative process.[4] This guide will delve into the preclinical data supporting the therapeutic potential of THP in addressing these pathological mechanisms.

Mechanism of Action

The neuroprotective effects of this compound are believed to be multifactorial, targeting key pathological pathways in neurodegenerative diseases.

Anti-inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative disease progression.[4] Studies on piperine, the precursor to THP, have shown a reduction in the activation of microglia and the expression of pro-inflammatory cytokines such as IL-1β in a mouse model of Parkinson's disease.[5] While direct quantitative data for THP is still emerging, its structural similarity to piperine suggests a similar anti-inflammatory potential.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to neuronal damage.[6] Piperine has been shown to mitigate oxidative stress in a Parkinson's disease model.[5] The antioxidant potential of THP is a key area of investigation for its neuroprotective effects.

Modulation of Signaling Pathways

Recent research has demonstrated that THP can modulate intracellular signaling pathways crucial for neuronal survival. In a model of ischemic stroke, THP was found to activate the PI3K/Akt/mTOR signaling pathway, which is known to inhibit autophagy and promote cell survival.[5] This pathway is also implicated in the pathogenesis of neurodegenerative diseases, suggesting a potential mechanism for THP's therapeutic action.

Preclinical Data

While research on this compound in specific neurodegenerative disease models is still in its early stages, preliminary data from related models and its precursor, piperine, provide a strong rationale for its further investigation.

Table 1: Summary of Preclinical Studies on Piperine (this compound Precursor) in a Parkinson's Disease Model

| Animal Model | Treatment | Key Findings | Reference |

| MPTP-induced Parkinson's mouse model | Piperine (10 mg/kg, oral) for 15 days | Attenuated motor coordination deficits (Rotarod test), Improved cognitive function (Morris water maze), Prevented decrease in tyrosine hydroxylase-positive neurons, Reduced microglia activation and IL-1β expression, Decreased oxidative stress | [5] |

Table 2: Pharmacokinetic Parameters of Piperine in Wistar Rats

| Parameter | Value | Reference |

| Oral Administration | [7] | |

| Apparent Terminal Half-life (t½) | 1.224 hr | [7] |

| Apparent Steady State Volume of Distribution (Vd) | 4.692 L/kg | [7] |

| Total Body Clearance (CL) | 2.656 L/kg/hr | [7] |

| Peak Plasma Concentration (Cmax) | 0.983 µg/ml | [7] |

| Time to Peak Concentration (Tmax) | ~2 hr | [7] |

| Area Under the Curve (AUC) | 7.53 µghr/ml | [7] |

| Absolute Oral Bioavailability | 24% | [7] |

| Intravenous Administration | [7] | |

| Area Under the Curve (AUC) | 15.6 µghr/ml | [7] |

Note: Pharmacokinetic data for this compound is not yet available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential in neurodegenerative diseases.

In Vitro Assays

This protocol assesses the protective effect of THP against neurotoxicity in a cell culture model.

-

Cell Line: SH-SY5Y neuroblastoma cells or primary neuronal cultures.

-

Toxin: Amyloid-beta (1-42) oligomers for Alzheimer's model; 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's model.

-

Protocol:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Introduce the neurotoxin (e.g., 10 µM Aβ42) to the wells and incubate for 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This assay quantifies the inhibitory effect of THP on amyloid-beta fibril formation.[8]

-

Reagents: Synthetic Amyloid-beta (1-42) peptide, Thioflavin T, Hexafluoroisopropanol (HFIP).

-

Protocol:

-

Prepare a 1 mg/mL stock solution of Aβ42 in HFIP and evaporate the HFIP to create a peptide film.

-

Resuspend the Aβ42 film in DMSO to a concentration of 1 mM.

-

Dilute the Aβ42 stock solution to a final concentration of 10 µM in PBS (pH 7.4).

-

Add varying concentrations of this compound to the Aβ42 solution.

-

Add Thioflavin T to a final concentration of 10 µM.

-

Incubate the mixture at 37°C with continuous shaking.

-

Measure the fluorescence intensity (excitation at 440 nm, emission at 485 nm) at regular intervals using a fluorescence plate reader.

-

Plot the fluorescence intensity against time to determine the aggregation kinetics and calculate the IC50 value for THP.

-

In Vivo Models

This protocol outlines the evaluation of THP in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).[9][10]

-

Animals: 6-month-old male 5XFAD transgenic mice and wild-type littermates.

-

Treatment: Administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle daily for 3 months.

-

Behavioral Testing (Morris Water Maze): [6][11][12]

-

Acquisition Phase (5 days): Four trials per day. Place the mouse in a circular pool of opaque water and allow it to find a hidden platform. Record the escape latency and path length.

-

Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Biochemical Analysis:

-

Sacrifice the mice and harvest the brain tissue.

-

Homogenize the brain tissue and perform ELISA to quantify Aβ40 and Aβ42 levels.

-

Conduct Western blot analysis to measure levels of phosphorylated tau (e.g., AT8, PHF-1 antibodies).

-

Perform immunohistochemistry on brain sections to visualize amyloid plaques and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

This protocol details the assessment of THP in a neurotoxin-induced mouse model of Parkinson's disease (e.g., MPTP model).[13]

-

Animals: 8-week-old male C57BL/6 mice.

-

Induction: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) for 4 consecutive days.

-

Treatment: Begin daily oral administration of this compound (e.g., 10 mg/kg) one week before MPTP induction and continue for the duration of the experiment.

-

Behavioral Testing (Rotarod Test): [4][14]

-

Training: Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for 3 days prior to MPTP injection.

-

Testing: One week after the final MPTP injection, test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall in three consecutive trials.

-

-

Biochemical and Histological Analysis:

-

Sacrifice the mice and collect brain tissue.

-

Use HPLC to measure dopamine and its metabolites in the striatum.

-

Perform immunohistochemistry on substantia nigra sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.

-

Analysis of Signaling Pathways

This protocol is used to determine the effect of THP on the PI3K/Akt/mTOR signaling pathway in brain tissue or cell lysates.[2][15][16]

-

Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Protocol:

-

Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

-

Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.

Experimental Workflows

Caption: Workflow for in vitro evaluation of THP's neuroprotective effects.

Caption: Workflow for in vivo evaluation of THP in an Alzheimer's disease model.

Caption: Workflow for in vivo evaluation of THP in a Parkinson's disease model.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neurodegenerative diseases due to its potential to address multiple pathological mechanisms, including neuroinflammation, oxidative stress, and aberrant cell signaling. The preclinical evidence, primarily from its parent compound piperine and in related disease models, provides a strong foundation for future research.

To advance the development of THP as a clinical candidate, further studies are imperative. These should focus on:

-

Quantitative efficacy studies in established transgenic and toxin-induced models of Alzheimer's and Parkinson's diseases to determine its impact on key pathological markers and behavioral outcomes.

-

Detailed pharmacokinetic and pharmacodynamic studies to understand its brain bioavailability, metabolism, and optimal dosing regimens.

-

In-depth mechanistic studies to further elucidate the specific molecular targets and signaling pathways modulated by THP in the context of neurodegeneration.

-

Long-term safety and toxicology studies to ensure its suitability for chronic administration.

The comprehensive experimental protocols provided in this guide offer a standardized framework for conducting these crucial preclinical investigations. The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective treatments for devastating neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]

- 12. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Longitudinal evaluation of neuroinflammation and oxidative stress in a mouse model of Alzheimer disease using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydropiperine: An In-Depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropiperine (THP), a derivative of piperine—the main alkaloid from black pepper (Piper nigrum)—is emerging as a compound of significant interest in pharmacology and drug development.[1][2] Synthesized through the hydrogenation of piperine, THP exhibits enhanced stability and solubility, distinguishing it from its parent compound.[2][3] Its primary recognition stems from its potent ability to enhance the bioavailability of co-administered drugs and nutrients.[2][3][4] Beyond this, research has uncovered a spectrum of biological activities, including anti-inflammatory, neuroprotective, and specific enzyme-inhibiting properties. This guide provides a comprehensive technical overview of the in vitro and in vivo studies that define our current understanding of this compound's biological functions, complete with detailed experimental protocols and summaries of key quantitative data.

Bioavailability and Permeation Enhancement

THP is renowned for its capacity to enhance the dermal and gastrointestinal absorption of other compounds, making it a powerful bioenhancer.[2][3] Its mechanism involves modulating the lipid environment of the stratum corneum and biological membranes, which temporarily alters permeability and facilitates deeper penetration of both water- and oil-soluble active ingredients.[2][3] Clinical studies suggest THP can increase the bioavailability of various compounds, in some cases significantly more effectively than conventional enhancers.[3]

Mechanism of Action: Bioavailability Enhancement

The primary proposed mechanisms for THP's bioenhancing effects include:

-

Increased Membrane Fluidity : THP interacts with the lipid bilayers of cell membranes, increasing their fluidity and permeability for co-administered substances.[3]

-

Inhibition of Drug Metabolizing Enzymes : THP can inhibit cytochrome P450 enzymes, reducing the first-pass metabolism of drugs and thereby increasing their systemic availability.[1]

-

Thermogenic Properties : Like piperine, THP may possess thermonutrient properties, potentially increasing blood supply to the gastrointestinal tract and enhancing active nutrient transport.[5]

References

Tetrahydropiperine and the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where its hyperactivation promotes tumor progression and resistance to therapies.[2][3] Consequently, the PI3K/AKT/mTOR pathway has emerged as a prime target for the development of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the potential effects of tetrahydropiperine on this critical signaling network, drawing upon available data for the closely related compound, piperine, due to the limited direct research on this compound itself.

This compound: A Bioenhancer with Unexplored Potential

This compound (THP), a derivative of piperine, is primarily recognized for its role as a bioenhancer, capable of increasing the absorption and bioavailability of other compounds.[4] While its effects on metabolic enzymes are documented, with a reported Ki of 35 µM for 7-methoxycoumarin O-demethylase and an IC50 of 23 µM for arylhydrocarbon hydroxylase in rat liver microsomes, its direct impact on the PI3K/AKT/mTOR signaling pathway remains largely uninvestigated in publicly available scientific literature.[5]

Given the structural similarity to piperine, which has demonstrated inhibitory effects on the PI3K/AKT/mTOR pathway, it is plausible that this compound may exhibit similar activities.[6][7] However, without direct experimental evidence, this remains speculative. The following sections will detail the known effects of piperine on the PI3K/AKT/mTOR pathway as a proxy and provide comprehensive experimental protocols that can be employed to investigate the effects of this compound.

Piperine's Inhibitory Effect on the PI3K/AKT/mTOR Pathway

Piperine, the main alkaloid from black pepper, has been shown to exert anticancer effects by modulating various signaling cascades, including the PI3K/AKT/mTOR pathway.[6][7] Studies have demonstrated that piperine can inhibit the proliferation and survival of cancer cells by suppressing the phosphorylation of key components of this pathway.[8]

Quantitative Data on Piperine's Effect

The following table summarizes quantitative data from a study on the effect of piperine on the PI3K/AKT/mTOR pathway in DU145 prostate cancer cells.

| Compound | Cell Line | Concentration | Duration | Effect | Reference |

| Piperine | DU145 | 160 µM | 48 h | Significantly decreased expression of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). | [8] |

Experimental Protocols

To rigorously assess the effect of this compound on the PI3K/AKT/mTOR signaling pathway, a combination of in vitro assays is essential. The following are detailed methodologies for key experiments.

Western Blotting for Protein Phosphorylation Analysis

This protocol allows for the detection and quantification of changes in the phosphorylation status of PI3K, AKT, mTOR, and their downstream targets.

1. Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., A549, H460) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% polyacrylamide gels.[9]

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.[9]

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[10]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

2. MTT Incubation:

-

After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][11]

3. Solubilization of Formazan:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

4. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

PI3K Kinase Activity Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound.

1. Assay Principle:

-

PI3K phosphorylates a lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP produced in this reaction is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.[12]

2. Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing the PI3K enzyme, the lipid substrate (PIP2), and the reaction buffer.

-

Add different concentrations of this compound or a known PI3K inhibitor (positive control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

3. Detection:

-

Stop the kinase reaction by adding a stop solution containing EDTA.

-

Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) which converts the generated ADP to ATP and then uses the new ATP to produce a luminescent signal via a luciferase reaction.[12]

4. Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition by piperine.

Experimental Workflow for Evaluating this compound

Caption: A generalized workflow for investigating the effects of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cipherskincare.com [cipherskincare.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities [frontiersin.org]

- 7. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Discovery and Natural Sources of Tetrahydropiperine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropiperine (THP), a derivative of the well-known pungent alkaloid piperine, has garnered significant interest in the pharmaceutical and cosmetic industries for its remarkable ability to enhance the bioavailability of various active compounds. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and quantification of this compound. It details the experimental protocols for the isolation of its precursor, piperine, from natural sources and the subsequent synthetic conversion to this compound. Furthermore, this guide presents key analytical data and explores the proposed mechanism by which this compound exerts its bio-enhancing effects.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the extensive research on piperine, the primary alkaloid in black pepper (Piper nigrum) and long pepper (Piper longum). While piperine was first isolated in 1819, this compound was identified as a naturally occurring compound much later.

A significant milestone in the history of this compound was its identification as a natural constituent of Piper longum. In 2001, Madhusudhan and Vandana reported the isolation of this compound from this plant, designating it as the "first natural aryl pentanamide from Piper longum".[1] Prior to this, the compound was known primarily as a synthetic derivative of piperine. The recognition of its natural occurrence spurred further investigation into its biological activities and potential applications.

The development of this compound for commercial use has been notably advanced by Sabinsa Corporation, which holds patents for its use as a bioavailability enhancer.[2][3] Their research has been pivotal in establishing its utility in topical and oral formulations.

Natural Sources and Abundance

This compound is found in plants of the Piper genus, most notably:

-